

Preliminary Technical Guide: Dgk-IN-8

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Compound of Interest

Compound Name: *Dgk-IN-8*

Cat. No.: *B15613835*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the preliminary findings on **Dgk-IN-8**, a novel Diacylglycerol Kinase (DGK) inhibitor. The information is compiled from available public data and is intended to guide further research and development efforts.

Core Compound Data

Dgk-IN-8, also identified as "Example 34" in patent literature, is a potent inhibitor of Diacylglycerol Kinase alpha (DGK α) and Diacylglycerol Kinase zeta (DGK ζ).^{[1][2]}

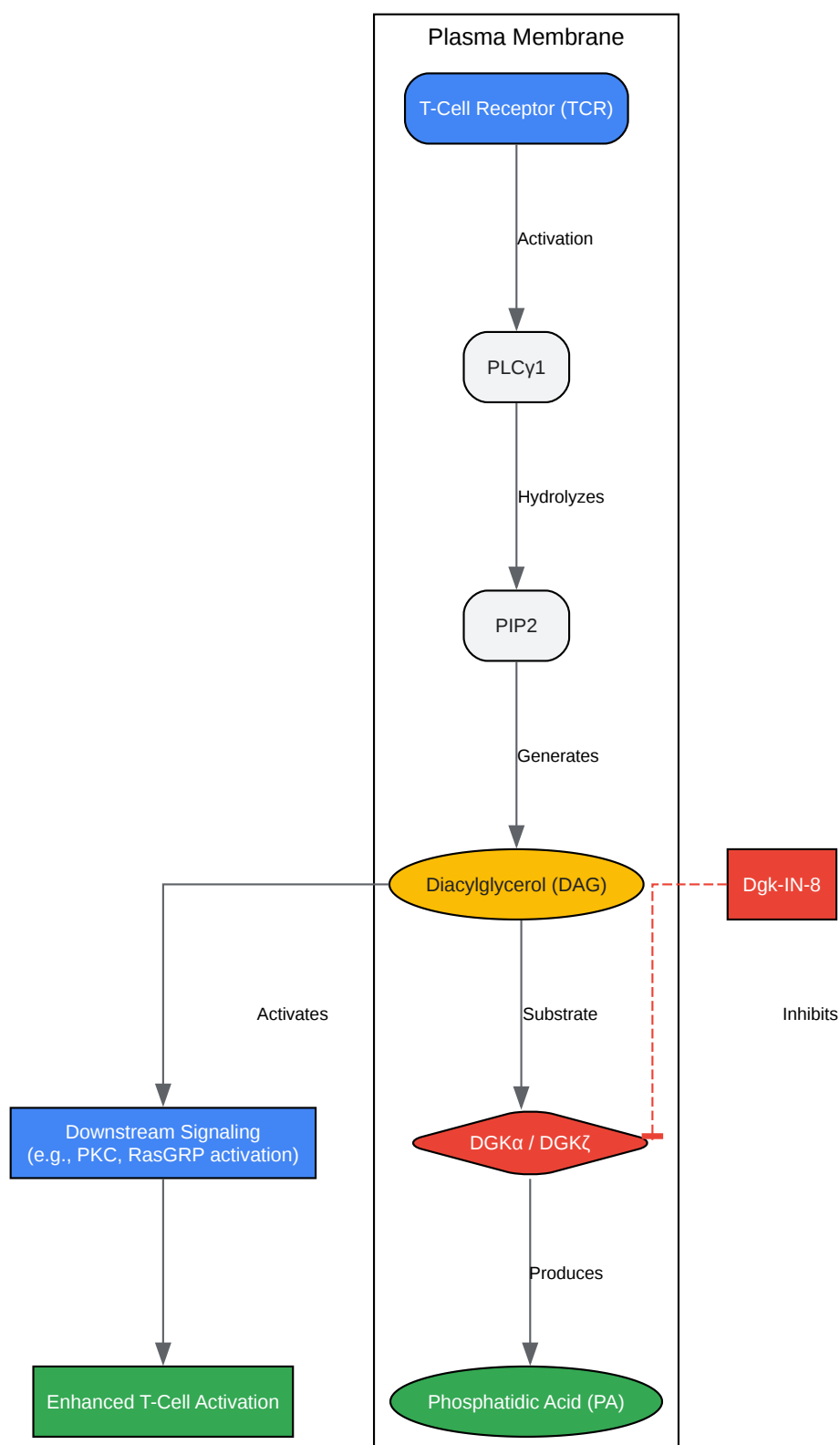
Parameter	Value	Isoforms	Reference
IC50	≤ 20 nM	DGK α , DGK ζ	^{[1][2]}

Mechanism of Action

Dgk-IN-8 functions by inhibiting the enzymatic activity of DGK α and DGK ζ . These enzymes are critical regulators of intracellular signaling pathways by catalyzing the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). By blocking this conversion, **Dgk-IN-8** leads to an accumulation of DAG and a reduction in PA levels. This modulation of second messenger molecules is anticipated to impact downstream signaling cascades, particularly those involved in T-cell activation and cancer cell proliferation.

Signaling Pathway

The inhibition of DGK α and DGK ζ by **Dgk-IN-8** is predicted to primarily impact the T-cell receptor (TCR) signaling pathway. In T-cells, TCR activation leads to the production of DAG, which in turn activates downstream effectors like Protein Kinase C (PKC) and Ras guanyl nucleotide-releasing proteins (RasGRPs). DGK α and DGK ζ act as negative regulators of this pathway by converting DAG to PA. By inhibiting these DGK isoforms, **Dgk-IN-8** is expected to enhance and prolong DAG-mediated signaling, leading to augmented T-cell activation and effector functions. This mechanism of action suggests potential therapeutic applications in immuno-oncology.



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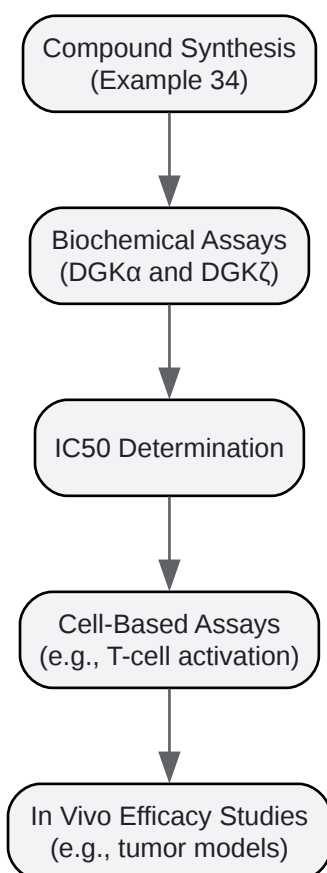
Caption: Proposed mechanism of **Dgk-IN-8** in T-cell signaling.

Experimental Protocols

Detailed experimental protocols for the preliminary studies of **Dgk-IN-8** are outlined in patent WO/2024/108100. Researchers should refer to this document for specific methodologies related to the synthesis, purification, and biological evaluation of the compound. The primary assays referenced for determining the IC₅₀ values are enzymatic assays that measure the activity of purified DGK α and DGK ζ in the presence of varying concentrations of the inhibitor.

General Experimental Workflow

The preliminary evaluation of **Dgk-IN-8** likely followed a standard drug discovery workflow.



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Caption: General experimental workflow for **Dgk-IN-8** evaluation.

Future Directions

The potent and specific inhibitory activity of **Dgk-IN-8** against DGK α and DGK ζ suggests its potential as a therapeutic agent, particularly in the field of immuno-oncology. Further studies are warranted to:

- Elucidate the full pharmacokinetic and pharmacodynamic profile of the compound.
- Evaluate its efficacy in a broader range of cancer cell lines and in vivo tumor models.
- Investigate its effects on primary human T-cells and other immune cell populations.
- Explore potential off-target effects and conduct comprehensive safety and toxicology studies.

This technical guide provides a foundational understanding of **Dgk-IN-8** based on the currently available preliminary data. As more research is conducted and published, this document will be updated to reflect the evolving knowledge base surrounding this promising DGK inhibitor.

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References

- 1. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 2. medchemexpress.com [medchemexpress.com]
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